molecular formula C6H12O4 B13458449 3-(Hydroxymethyl)oxane-3,4-diol

3-(Hydroxymethyl)oxane-3,4-diol

Cat. No.: B13458449
M. Wt: 148.16 g/mol
InChI Key: UCUVQRRLVUVETR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxane-3,4-diol is an organic compound characterized by a six-membered ring structure containing one oxygen atom and five carbon atoms. This compound is a derivative of oxane, also known as tetrahydropyran, and features hydroxyl groups at the 3 and 4 positions, as well as a hydroxymethyl group at the 3 position. Its molecular formula is C6H12O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)oxane-3,4-diol can be achieved through various methods. One common approach involves the oxidation of alkenes. For instance, the dihydroxylation of alkenes using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield vicinal diols . Another method involves the ring-opening of epoxides with nucleophiles, which can introduce hydroxyl groups at specific positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of catalysts such as osmium tetroxide or other transition metal catalysts can facilitate the efficient conversion of alkenes to diols. Additionally, the ring-opening of epoxides using acid or base catalysts is another viable industrial method.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming alkanes.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

3-(Hydroxymethyl)oxane-3,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)oxane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)oxane-3,4-diol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with enzymes and other biomolecules, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

3-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C6H12O4/c7-3-6(9)4-10-2-1-5(6)8/h5,7-9H,1-4H2

InChI Key

UCUVQRRLVUVETR-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1O)(CO)O

Origin of Product

United States

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